Vandetanib hydrochloride
Overview
Description
It is an orally active compound that has shown significant promise in the treatment of various solid tumors, particularly those that are refractory to standard treatments . ZD6474 hydrochloride works by inhibiting the tyrosine kinase activity of these receptors, thereby blocking tumor vascular development and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD6474 hydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine under specific conditions.
Methoxylation and Bromination: The quinazoline core is then methoxylated and brominated to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of ZD6474 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
ZD6474 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: The bromine atom in the quinazoline core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinazoline core with modified functional groups, which can have different biological activities .
Scientific Research Applications
ZD6474 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor activity in various cancer models, including breast cancer, lung cancer, and colorectal cancer
Angiogenesis Inhibition: The compound is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Combination Therapy: Research has shown that ZD6474 hydrochloride can enhance the efficacy of other treatments, such as radiotherapy and chemotherapy, when used in combination
Pharmacokinetics and Pharmacodynamics: Studies on the pharmacokinetics and pharmacodynamics of ZD6474 hydrochloride help in understanding its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
ZD6474 hydrochloride exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptor and epidermal growth factor receptor . This inhibition blocks the signaling pathways involved in tumor angiogenesis and cell proliferation . The compound also targets the rearranged during transfection tyrosine kinase, which plays a role in tumor cell survival . By blocking these pathways, ZD6474 hydrochloride effectively inhibits tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and RAF kinases.
Pazopanib: Targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit.
Uniqueness of ZD6474 Hydrochloride
ZD6474 hydrochloride is unique in its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, which allows it to target both tumor angiogenesis and cell proliferation . This dual mechanism of action makes it particularly effective in treating tumors that are resistant to other treatments .
Biological Activity
Vandetanib hydrochloride, an orally active small molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, particularly for various malignancies. This article provides a detailed overview of its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Vandetanib primarily targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis:
- VEGF Receptors : Inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and VEGFR3, crucial for angiogenesis.
- EGFR : Blocks epidermal growth factor receptor (EGFR) signaling, which is often overactive in cancers.
- RET Kinase : Targets REarranged during Transfection (RET) tyrosine kinase, implicated in certain types of thyroid cancers.
- PDGFRβ : Exhibits activity against platelet-derived growth factor receptor beta (PDGFRβ), contributing to its anti-tumor effects .
Pharmacokinetics
Vandetanib has a long half-life of approximately 120 hours, allowing for once-daily dosing. Peak plasma concentrations are typically reached within 6 hours after administration. The drug is highly protein-bound (about 90%) and accumulates in the body over time, achieving steady-state levels after around three months of continuous therapy .
Case Studies and Clinical Trials
- Thyroid Cancer : Vandetanib has shown significant efficacy in medullary thyroid cancer (MTC). A pediatric case demonstrated rapid biochemical improvement in ACTH-dependent Cushing syndrome after treatment with vandetanib, highlighting its potential beyond traditional cancer treatment .
- Combination Therapy : In a study involving patients with advanced urothelial cancer, vandetanib combined with docetaxel improved progression-free survival compared to placebo . Additionally, preclinical studies indicated that vandetanib synergistically enhances the cytotoxic effects of pemetrexed and carboplatin in malignant pleural mesothelioma (MPM) models .
- ZETA Study : This trial evaluated vandetanib's effectiveness in patients with advanced MTC. Results showed a significant objective response rate of 45% compared to 13% for placebo, with high disease control rates observed .
Safety Profile
Common adverse effects associated with vandetanib include:
- Dermatological Reactions : Rash and skin lesions were frequently reported.
- Gastrointestinal Issues : Diarrhea was another common side effect.
- Cardiovascular Effects : Hypertension and asymptomatic QTc prolongation were noted but manageable through dose adjustments .
In clinical trials, severe adverse events were reported more frequently in the vandetanib group compared to placebo; however, the overall tolerability was deemed acceptable with appropriate management strategies .
In Vitro and In Vivo Studies
- Anti-Angiogenic Activity : Vandetanib significantly inhibited vascular tubule growth in human umbilical vein endothelial cells (HUVEC) at low concentrations (IC50 0.03-0.09 μM), demonstrating its potent anti-angiogenic properties .
- Cell Cycle Arrest : Vandetanib treatment resulted in cell cycle alterations in leukemia cell lines, leading to increased G1 phase accumulation and downregulation of specific hematopoietic differentiation markers .
Table of Key Findings
Study/Trial | Population | Key Findings | Adverse Effects |
---|---|---|---|
ZETA Study | MTC patients | Objective response rate: 45% vs. 13% (placebo) | Rash, diarrhea |
Combination Therapy | Advanced urothelial cancer | Improved PFS with vandetanib + docetaxel | Mild transient effects |
MPM Study | MPM patients | Significant cytotoxic activity when combined with pemetrexed/carboplatin | Manageable adverse events |
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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